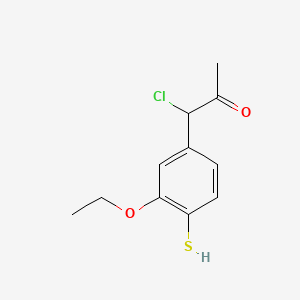

1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18830125

Molecular Formula: C11H13ClO2S

Molecular Weight: 244.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClO2S |

|---|---|

| Molecular Weight | 244.74 g/mol |

| IUPAC Name | 1-chloro-1-(3-ethoxy-4-sulfanylphenyl)propan-2-one |

| Standard InChI | InChI=1S/C11H13ClO2S/c1-3-14-9-6-8(4-5-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3 |

| Standard InChI Key | CDVIAIOLGUJEFP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)S |

Introduction

Chemical Formula:

The molecular formula for 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one can be deduced as .

Key Functional Groups:

-

Chloro Group (-Cl): Positioned on the first carbon of the propane backbone.

-

Ethoxy Group (-OCH_2CH_3): Attached to the phenyl ring at the 3rd position.

-

Mercapto Group (-SH): A thiol group located at the 4th position on the phenyl ring.

-

Ketone Group (C=O): Present on the second carbon of the propane chain.

Synthesis

The synthesis of 1-Chloro-1-(3-ethoxy-4-mercaptophenyl)propan-2-one typically involves multi-step organic reactions:

-

Starting Materials:

-

A phenol derivative with ethoxy and mercapto substituents.

-

A chlorinated ketone precursor, such as 1-chloropropan-2-one.

-

-

Reaction Pathway:

-

The phenol derivative undergoes electrophilic substitution with the chlorinated ketone in the presence of a base or catalyst.

-

The reaction is conducted under controlled conditions to ensure selective substitution at the desired positions.

-

-

Purification:

-

The product is purified using recrystallization or chromatography techniques to remove impurities and unreacted starting materials.

-

Pharmaceutical Applications

The presence of thiol and ketone groups suggests potential biological activity:

-

Thiol groups are known for their antioxidant properties and ability to chelate metals.

-

Ketones are often intermediates in drug synthesis, particularly for compounds with anti-inflammatory or antimicrobial properties.

Organic Synthesis

This compound could serve as:

-

A precursor for synthesizing more complex molecules via nucleophilic substitution or addition reactions.

-

A building block in creating heterocyclic compounds due to its reactive sites.

Material Science

The combination of functional groups may allow this compound to participate in polymerization reactions or serve as a ligand in coordination chemistry.

Stability

The compound's stability may be influenced by:

-

The reactivity of its thiol group, which can oxidize to form disulfides.

-

The chloro group, which may undergo hydrolysis under basic conditions.

Toxicity

While specific toxicity data is unavailable, similar compounds with thiol groups can exhibit moderate toxicity and require careful handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume